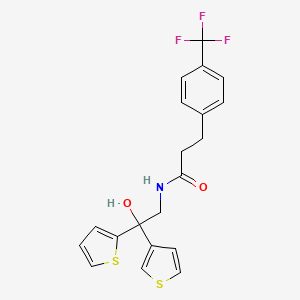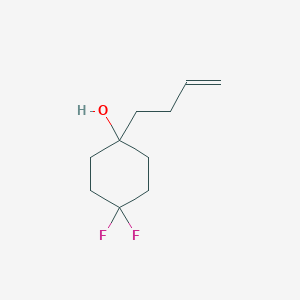![molecular formula C25H22N6O3S B2368154 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide CAS No. 902881-65-6](/img/structure/B2368154.png)
2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with indole structures are prevalent in many pharmaceuticals and exhibit a wide range of biological activities . They are often synthesized through reactions involving tryptamine, a naturally occurring biogenic amine .
Synthesis Analysis
The synthesis of indole derivatives often involves coupling reactions between amines and carboxylic acids . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling .Molecular Structure Analysis
The molecular structure of indole derivatives is typically analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and depend on the specific compound. For example, some indole derivatives have been investigated for DNA cleaving activity .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be analyzed using various techniques. For instance, fluorescence quantum yield and thermal stability are often evaluated .科学的研究の応用
Antimicrobial Properties
Research has shown that derivatives of indol-3-yl acetamide exhibit significant antimicrobial properties. For instance, a study synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, revealing promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Another research effort synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, which demonstrated potent antimicrobial activity against several bacteria and fungi, along with notable antioxidant properties (Naraboli & Biradar, 2017).
Anticancer and Cytotoxic Activities
Compounds related to 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide have been studied for their anticancer potential. A 2019 study synthesized N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds, which exhibited cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines (Nguyen et al., 2019).
Antiallergic Potential
Research has also explored the antiallergic potential of compounds similar to this compound. A study focused on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, finding significant antiallergic effects. One compound, in particular, demonstrated potent inhibitory activity against ovalbumin-induced histamine release and interleukin production, indicating its potential as an antiallergic agent (Menciu et al., 1999).
Learning and Memory Facilitation
Another interesting application is in the realm of cognitive enhancement. A study investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory facilitation in mice. The research indicated that these compounds, structurally related to this compound, could significantly enhance learning and memory capabilities in animal models (Li Ming-zhu, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3S/c1-34-20-9-5-4-8-19(20)29-21(32)15-35-25-30-23-22(26-11-12-27-23)24(33)31(25)13-10-16-14-28-18-7-3-2-6-17(16)18/h2-9,11-12,14,28H,10,13,15H2,1H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCCLVAGSQTHLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
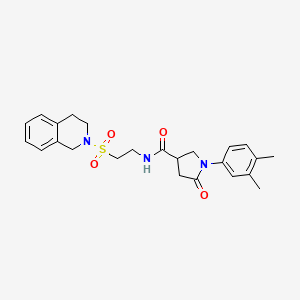
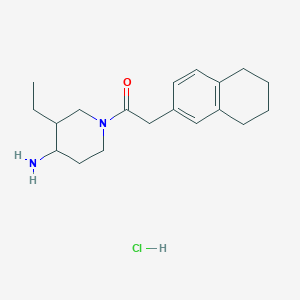
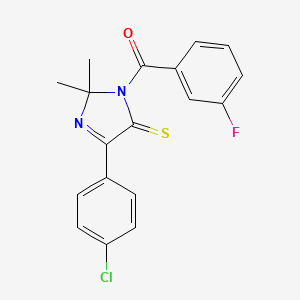
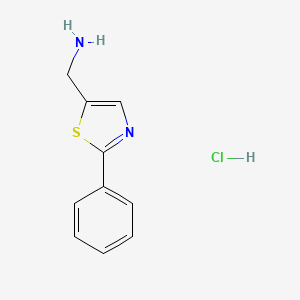
![Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone](/img/structure/B2368075.png)
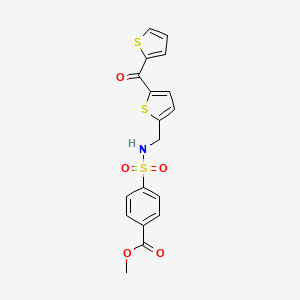

![3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368080.png)
